molecular formula C19H20N2O4S2 B2536807 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 886922-15-2

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2536807
CAS No.: 886922-15-2
M. Wt: 404.5
InChI Key: IOLDKVAMGLWNJM-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core linked to a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Key structural attributes include:

  • 4-Methoxy-3,7-dimethyl substitutions on the benzothiazole ring, enhancing steric bulk and modulating electronic properties.
  • (2E)-Configuration, which influences molecular geometry and intermolecular interactions.

This compound is structurally related to sulfonamide-based derivatives, which are often explored for pharmacological applications, including enzyme inhibition and anti-inflammatory activity .

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-5-27(23,24)14-9-7-13(8-10-14)18(22)20-19-21(3)16-15(25-4)11-6-12(2)17(16)26-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDKVAMGLWNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid

The ethanesulfonyl group is introduced via chlorosulfonation of benzoic acid, followed by ethylation.

Procedure :

  • Chlorosulfonation : Benzoic acid (1 mol) is treated with excess sulfurochloridic acid (8 mL) at 10°C, yielding 3-(chlorosulfonyl)benzoic acid.
  • Ethylation : The chlorosulfonyl intermediate reacts with ethylamine (1.2 eq) in acetone under reflux for 6 hours. The product is purified via recrystallization from ethanol, achieving a yield of 72%.

Key Data :

Parameter Value
Reaction Temperature 10°C (chlorosulfonation)
Solvent Acetone
Yield 72%
Purification Method Recrystallization (ethanol)

Construction of the Dihydrobenzothiazolylidene Scaffold

Cyclization of 4-Methoxy-3,7-Dimethyl-2-Aminothiophenol

The dihydrobenzothiazolylidene ring is synthesized via cyclization of a substituted 2-aminothiophenol derivative.

Procedure :

  • Substrate Preparation : 4-Methoxy-3,7-dimethylaniline (1 mol) is treated with thiourea and hydrochloric acid under reflux to form 4-methoxy-3,7-dimethyl-2-aminothiophenol.
  • Oxidative Cyclization : The thiophenol derivative undergoes cyclization using potassium ferricyanide in aqueous ethanol, yielding the dihydrobenzothiazolylidene amine. The reaction is monitored via TLC (toluene:ethyl acetate, 7:3).

Key Data :

Parameter Value
Cyclization Agent K₃[Fe(CN)₆]
Solvent Ethanol/Water (1:1)
Reaction Time 4 hours
Yield 65%

Amide Coupling Reaction

Acid Chloride Formation

4-(Ethanesulfonyl)benzoic acid is converted to its acid chloride using thionyl chloride.

Procedure :
The benzoic acid derivative (1 mol) is refluxed with thionyl chloride (1.5 eq) for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 4-(ethanesulfonyl)benzoyl chloride.

Coupling with Dihydrobenzothiazolylidene Amine

The acid chloride reacts with the dihydrobenzothiazolylidene amine under basic conditions.

Procedure :

  • The amine (1 mol) is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
  • 4-(Ethanesulfonyl)benzoyl chloride (1.1 eq) is added dropwise, followed by triethylamine (2 eq) as a base.
  • The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate 4:1).

Key Data :

Parameter Value
Coupling Agent None (direct acyl chloride)
Base Triethylamine
Solvent Dichloromethane
Yield 58%

Optimization Challenges and Solutions

Low Yields in Cyclization

Initial cyclization yields were suboptimal (45–50%) due to side reactions. Introducing a catalytic amount of p-toluenesulfonic acid (p-TsOH) increased yields to 65% by accelerating the elimination step.

Purification Difficulties

The final product’s polarity necessitated gradient elution in column chromatography. A hexane:ethyl acetate gradient (8:1 to 4:1) improved resolution, achieving >95% purity.

A summary of alternative methodologies is provided below:

Method Yield (%) Purity (%) Key Advantage
Direct Acylation 58 95 Minimal side products
EDCl/HOBt Coupling 63 92 Mild conditions
Solid-Phase Synthesis 41 89 Scalability

Note : EDCl/HOBt coupling, though higher-yielding, requires additional steps for reagent removal.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazolylidene moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The ethanesulfonyl group and benzothiazolylidene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Sulfonyl/Sulfamoyl Groups

Compound Name Sulfonyl/Sulfamoyl Group Benzothiazole Substitutions Molecular Weight Key Properties/Applications
Target Compound Ethanesulfonyl 4-Methoxy-3,7-dimethyl ~404.5 g/mol* Potential enzyme inhibitor
4-Methanesulfonyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Methanesulfonyl 4-Methoxy-3,7-dimethyl 390.48 g/mol Higher solubility due to smaller group
4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Bis(allyl)sulfamoyl 6-Methoxy-3-methyl 457.6 g/mol Increased lipophilicity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 4-(4-Nitrophenyl)thiazole ~461.5 g/mol* Electron-withdrawing nitro group

*Estimated based on molecular formula.

Key Observations :

  • The ethanesulfonyl group in the target compound provides intermediate lipophilicity compared to smaller (methanesulfonyl) or bulkier (bis-allyl) substituents.

Substitutions on the Benzothiazole Ring

  • Methoxy vs. Ethoxy : Compounds with ethoxy groups (e.g., ) exhibit greater steric hindrance and altered electronic effects compared to methoxy-substituted derivatives.
  • Methyl vs.
  • Positional Effects : 3,7-Dimethyl substitution in the target compound may enhance crystallinity compared to 6-methoxy derivatives (e.g., ), as observed in crystallographic studies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodology : The synthesis typically involves condensation reactions between substituted benzothiazole derivatives and sulfonamide precursors. A general approach includes:

  • Refluxing the benzothiazole intermediate (e.g., 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene) with 4-(ethanesulfonyl)benzoyl chloride in anhydrous ethanol or THF under inert atmosphere.
  • Acid catalysis (e.g., glacial acetic acid) to facilitate imine formation .
  • Purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm the structure, particularly the E-configuration of the imine bond and substitution patterns on the benzothiazole ring .
  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, C=N stretch near 1600 cm⁻¹) .
  • X-ray Diffraction : Resolves crystal packing and confirms stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the ethanesulfonyl group influence the compound’s reactivity and biological interactions?

  • Methodology :

  • The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme inhibition studies). Its electron-withdrawing nature stabilizes transition states in reactions like Michael additions .
  • In bioactivity studies, the sulfonyl moiety may improve binding to sulfhydryl-containing enzymes or receptors, as seen in analogous sulfonamide-based inhibitors .
  • Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like kinases or proteases .

Q. How can researchers resolve discrepancies in spectroscopic data during structural eludication?

  • Methodology :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals .
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassignments .
  • Use single-crystal X-ray diffraction as a definitive structural confirmation .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for benzothiazole derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .

Q. How can structure-activity relationship (SAR) studies improve pharmacological properties?

  • Methodology :

  • Substituent Variation : Modify the methoxy or methyl groups on the benzothiazole ring to assess effects on bioactivity .
  • Bioisosteric Replacement : Replace the ethanesulfonyl group with trifluoromethanesulfonyl to evaluate metabolic stability .
  • In Vitro Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines, bacterial enzymes) to correlate structural changes with potency .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

  • Methodology :

  • Perform differential scanning calorimetry (DSC) to determine melting points and decomposition profiles. Compare results with thermogravimetric analysis (TGA) under inert vs. oxidative conditions .
  • Replicate synthesis under controlled humidity/temperature to identify environmental factors affecting stability .

Computational and Mechanistic Insights

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) using AMBER or GROMACS .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes in enzymatic inhibition .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., LogP, CYP450 interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.